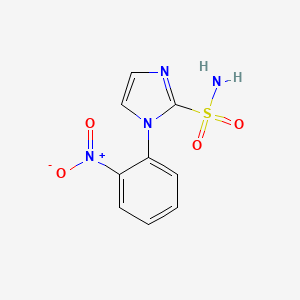
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The presence of the nitrophenyl and imidazole groups in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with imidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Known for its photochemical properties.
1-(2-Nitrophenyl)ethanol: Used in similar photochemical studies.
2-Nitrosobenzaldehyde: Formed from the photolysis of 2-nitrobenzyl compounds. These compounds share the nitrophenyl group but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Propriétés
Numéro CAS |
89518-00-3 |
|---|---|
Formule moléculaire |
C9H8N4O4S |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8N4O4S/c10-18(16,17)9-11-5-6-12(9)7-3-1-2-4-8(7)13(14)15/h1-6H,(H2,10,16,17) |
Clé InChI |
BBSJVWVRFLGLOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


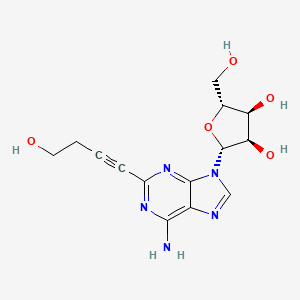
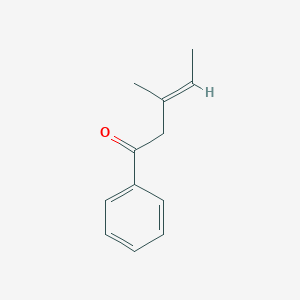

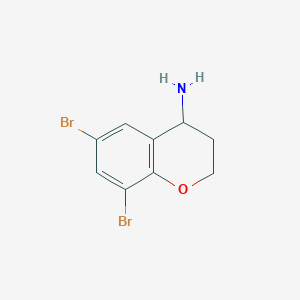
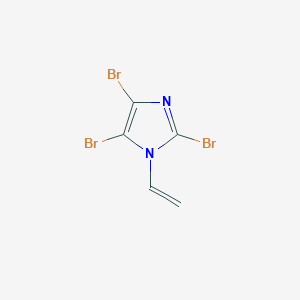
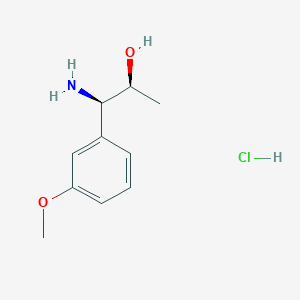

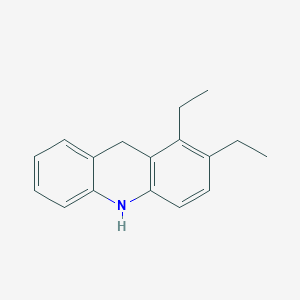
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
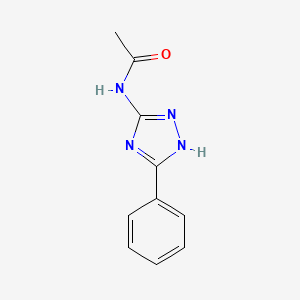
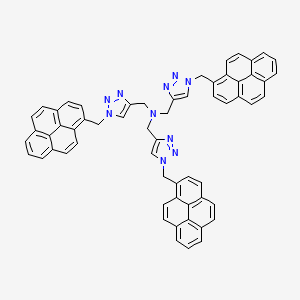
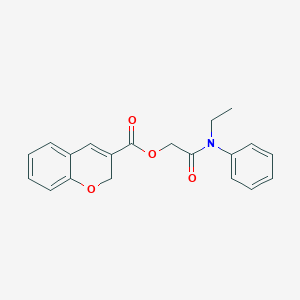

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
